![molecular formula C12H18N4O2 B2642891 2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide CAS No. 2380033-01-0](/img/structure/B2642891.png)
2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide
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Description
The compound “2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide” is a pyrimidine derivative . Pyrimidine is a basic structure in medicinal chemistry and is known for its wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the design and preparation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis process involves a Diels–Alder reaction between key intermediates, leading to the formation of the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide” is a complex structure with a molecular formula of C17H18N4O2 and a molecular weight of 310.357.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions involving key intermediates . These reactions lead to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate .Mechanism of Action
The mechanism of action of pyrimidine derivatives is related to their anti-fibrotic activities . These compounds have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .
properties
IUPAC Name |
2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c13-11(17)8-16-6-1-3-10(7-16)9-18-12-14-4-2-5-15-12/h2,4-5,10H,1,3,6-9H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSQVSVOCHQBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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